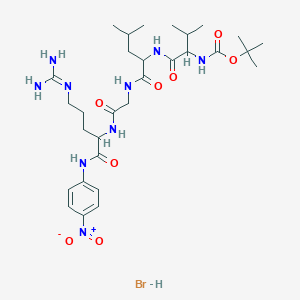

Boc-Val-Leu-Gly-Arg-PNA.HBr

Description

Properties

Molecular Formula |

C30H50BrN9O8 |

|---|---|

Molecular Weight |

744.7 g/mol |

IUPAC Name |

tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide |

InChI |

InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H |

InChI Key |

JPUQZLKYSCCNNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Strategic Design

Retrosynthetic Analysis

The compound is deconstructed into four modular segments:

- N-terminal Boc-Val-Leu-Gly tripeptide : Synthesized via sequential Boc-protected amino acid couplings.

- C-terminal Arg-P-nitroanilide (Arg-pNA) : Prepared through azide-mediated coupling of arginine to p-nitroaniline.

- Hydrobromide salt formation : Introduced during final deprotection to enhance solubility and stability.

The convergence of these segments relies on orthogonal protecting group strategies, ensuring regioselective bond formation while minimizing side reactions.

Stepwise Preparation Methodology

Synthesis of Boc-Val-Leu-Gly Tripeptide

Boc Protection of Valine

Valine’s α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture (1:1 v/v) at pH 9–10, maintained by continuous NaOH addition. The reaction proceeds at 0°C for 2 hours, yielding Boc-Val-OH (95% purity), isolated via ethyl acetate extraction and vacuum drying.

Coupling to Leucine

Boc-Val-OH is activated with DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane (DCM), forming an active ester intermediate. Leucine’s free amino group nucleophilically attacks this ester, generating Boc-Val-Leu-OH. The reaction is monitored by thin-layer chromatography (TLC; Rf = 0.45 in CHCl₃/MeOH 9:1).

Glycine Incorporation

Boc-Val-Leu-OH undergoes mixed anhydride activation with isobutyl chloroformate in tetrahydrofuran (THF) at −15°C. Glycine methyl ester is added, and the mixture stirred for 24 hours at 4°C. Saponification with NaOH (1M) yields Boc-Val-Leu-Gly-OH, purified via silica gel chromatography (85% yield).

Synthesis of Arg-pNA Segment

p-Nitroaniline Functionalization

p-Nitroaniline is acylated with Boc-Arg(Mts)-OH (Mts = mesitylene-2-sulfonyl) using DCC/HOBt in DMF. The Mts group shields arginine’s guanidino moiety, preventing undesired side reactions. The product, Boc-Arg(Mts)-pNA, is precipitated in cold diethyl ether (mp 189–192°C).

Deprotection and Azide Formation

Boc-Arg(Mts)-pNA is treated with HCl/dioxane (4M) to remove the Boc group, yielding H-Arg(Mts)-pNA·HCl. This intermediate is converted to the azide (H-Arg(Mts)-pNA-N₃) using tert-butyl nitrite and HCl at −30°C, critical for racemization-free coupling.

Convergent Peptide Assembly

Segment Coupling

Boc-Val-Leu-Gly-OH is activated as a pentafluorophenyl ester and reacted with H-Arg(Mts)-pNA-N₃ in DMF/DIPEA (N,N-diisopropylethylamine) at pH 8. The reaction proceeds for 48 hours at 4°C, affording Boc-Val-Leu-Gly-Arg(Mts)-pNA (72% yield).

Final Deprotection and Salt Formation

The Mts group is cleaved using HF/anisole (9:1 v/v) at 0°C for 1 hour, followed by neutralization with Amberlite IRA-400 resin. Treatment with HBr/acetic acid (33% v/v) removes the Boc group and forms the hydrobromide salt, yielding the final product.

Purification and Characterization

Industrial-Scale Optimization

Challenges and Mitigation Strategies

Applications and Derivatives

The compound serves as a substrate for serine proteases, with hydrolysis releasing p-nitroaniline (λmax = 405 nm). Modifications like replacing Val-Leu-Gly with D-Phe-Pro-Arg yield thrombin-specific analogs.

Chemical Reactions Analysis

Enzymatic Hydrolysis in Biological Assays

Boc-Val-Leu-Gly-Arg-PNA·HBr (Boc-VLGR-pNA) is cleaved by serine proteases, particularly clotting enzymes in Limulus amebocyte lysate (LAL) assays, to release para-nitroaniline (pNA). This reaction is critical for detecting endotoxins via spectrophotometric or electrochemical methods.

Key Reaction Steps:

Data Table: Enzymatic Hydrolysis Parameters

| Parameter | Value | Source |

|---|---|---|

text| $$2.5 \times 10^{-3}\ \text{s}^{-1}$$

| |

| Detection Limit (LAL) |

(2-hour assay) | |

| Optimal pH | 7.4–8.2 | |

Chemical Stability and Degradation Pathways

The compound exhibits pH-dependent stability, with degradation pathways influenced by cyclization and hydrolysis:

Acidic Conditions (pH < 3):

-

Hydrolysis of the p-nitroanilide bond occurs, yielding the tetrapeptide Boc-Val-Leu-Gly-Arg-OH and free p-nitroaniline .

-

Reaction :

Alkaline Conditions (pH > 8):

-

Base-catalyzed hydrolysis leads to sequence inversion or diketopiperazine (DKP) formation via intramolecular cyclization .

-

DKP Formation :

Synthetic Routes and Reactivity

Boc-VLGR-pNA·HBr is synthesized via stepwise peptide coupling:

Activation and Coupling:

-

Carboxyl Activation : The C-terminal arginine-pNA is activated using phosphorus oxychloride or DCC/HOBt .

-

Boc Protection : Val, Leu, and Gly residues are sequentially added under Boc protection .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Arg-pNA synthesis | |||

| -Nitroaniline, POCl | |||

| , Py | 85–92% | ||

| Boc-Val-Leu-Gly coupling | DCC, HOBt, DMF | 78% |

Electrochemical Behavior

In electrochemical LAL assays, liberated pNA undergoes redox reactions detectable via differential pulse voltammetry (DPV):

Degradation Kinetics

Studies indicate that Boc-VLGR-pNA·HBr is stable between pH 3–8 but degrades rapidly outside this range:

Stability Profile (25°C):

| pH | Half-Life (

) | Major Products |

|------|-------------------------|--------------------------|

| 2.0 | 2.1 hours | Boc-VLGR-OH, pNA |

| 7.0 | >30 days | Stable |

| 9.0 | 8.7 hours | Val-Leu-DKP, Arg-pNA |

Scientific Research Applications

Scientific Applications of Boc-Val-Leu-Gly-Arg-PNA.HBr

This compound is a chromogenic substrate widely employed in scientific research for quantifying protease activity and investigating blood coagulation and clotting mechanisms. It is also used in diagnostic assays for detecting bacterial endotoxins and in quality control for pharmaceuticals and biological products. The compound's mechanism of action involves its cleavage by specific proteolytic enzymes, particularly at the peptide bond between arginine and p-nitroanilide, releasing p-nitroaniline (PNA). The release of PNA is then detected spectrophotometrically at 405 nm, allowing for precise measurement of enzyme activity.

Applications

- Biochemistry As a chromogenic substrate in enzyme assays to measure protease activity.

- Biology In studies involving blood coagulation and clotting mechanisms, particularly using the horseshoe crab clotting enzyme.

- Medicine In diagnostic assays for detecting bacterial endotoxins.

- Industry In quality control processes for pharmaceuticals and biological products.

Preparation Methods

The synthesis of this compound involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids (Boc-Val, Boc-Leu, Boc-Gly, and Boc-Arg) using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the p-nitroanilide (PNA) group is introduced, and the final product is cleaved from the resin and purified.

Chemical Reactions Analysis

This compound primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The compound is designed to be a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline (PNA) as a detectable product. Enzymatic hydrolysis is typically conducted in buffered aqueous solutions at physiological pH and temperature using proteases such as trypsin or the horseshoe crab clotting enzyme.

Mechanism of Action

The mechanism of action of Boc-Val-Leu-Gly-Arg-PNA.HBr involves its cleavage by specific proteolytic enzymes. The peptide bond between the arginine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is often used to measure enzyme activity, as the release of p-nitroaniline can be detected and quantified by its absorbance at 405 nm .

Comparison with Similar Compounds

Structural and Functional Comparison

Boc-Val-Leu-Gly-Arg-PNA.HBr shares structural similarities with other peptide-PNA conjugates, such as H-D-Leu-Thr-Arg-PNA (CAS 122630-72-2), but differs in sequence, stereochemistry, and functional groups. Below is a comparative analysis:

Table 1: Key Parameters of this compound and H-D-Leu-Thr-Arg-PNA

²Storage conditions are inferred from analogous peptide-PNA conjugates .

Functional Implications of Structural Differences

- In contrast, D-Leu-Thr-Arg-PNA incorporates a D-amino acid (D-Leu), which confers resistance to protease cleavage, enhancing its stability in biological environments . The substitution of Gly (flexible) with Thr (polar, hydroxyl-containing) in H-D-Leu-Thr-Arg-PNA may alter hydrogen-bonding interactions or solubility .

- Stereochemistry: The D-configuration of leucine in H-D-Leu-Thr-Arg-PNA disrupts recognition by endogenous proteases, making it suitable for prolonged in vivo applications. This compound, with L-amino acids, may require additional modifications for similar stability .

Backbone and Modifications :

- Both compounds utilize a PNA backbone for robust nucleic acid binding, but the Boc group in this compound may sterically hinder interactions compared to the unmodified N-terminus in H-D-Leu-Thr-Arg-PNA .

Biological Activity

Boc-Val-Leu-Gly-Arg-PNA.HBr is a peptide nucleic acid (PNA) derivative that has garnered attention for its biological activity, particularly as a substrate in enzymatic assays. This article provides a comprehensive overview of its synthesis, mechanism of action, applications in research, and relevant case studies.

This compound is synthesized using solid-phase peptide synthesis (SPPS). The process involves:

- Attachment of the First Amino Acid : The initial amino acid is attached to a solid resin.

- Sequential Addition : Protected amino acids (Boc-Val, Boc-Leu, Boc-Gly, and Boc-Arg) are added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

- Introduction of PNA Group : After the peptide chain assembly, the p-nitroanilide (PNA) group is introduced.

- Cleavage and Purification : The final product is cleaved from the resin and purified.

This compound exists as a hydrobromide salt, which enhances its solubility and stability for biological applications.

The primary biological activity of this compound lies in its role as a substrate for specific proteolytic enzymes. Upon interaction with enzymes such as trypsin or elastase, the peptide bond between arginine and p-nitroanilide is hydrolyzed, leading to the release of p-nitroaniline. This reaction can be monitored spectrophotometrically at 405 nm, allowing for quantification of enzyme activity.

Applications in Research

The compound has diverse applications across various fields:

- Biochemistry : Used as a chromogenic substrate in enzyme assays to measure protease activity.

- Biology : Investigates blood coagulation mechanisms, particularly using the horseshoe crab clotting enzyme.

- Medicine : Employed in diagnostic assays for detecting bacterial endotoxins.

- Industry : Utilized in quality control processes for pharmaceuticals and biological products .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Boc-Leu-Gly-Arg-PNA | Lacks valine residue | Similar enzymatic applications |

| Boc-Val-Gly-Arg-PNA | Different amino acid sequence | Used in similar assays with varied specificity |

| Boc-Val-Leu-Gly-Arg-pNA acetate | Acetate salt variant | Variation in solubility and stability |

This compound is distinguished by its specific sequence and the incorporation of the p-nitroanilide group, enhancing its effectiveness as a substrate for proteolytic enzymes.

Case Studies

- Enzymatic Activity Measurement : In a study assessing protease activity using this compound as a substrate, researchers demonstrated its effectiveness in quantifying trypsin activity through the spectrophotometric release of p-nitroaniline. The results indicated a direct correlation between enzyme concentration and absorbance readings at 405 nm.

- Diagnostic Applications : The compound has been utilized in assays to detect bacterial endotoxins, showcasing its potential in clinical diagnostics. The assay's sensitivity was significantly enhanced by employing this compound due to its specific cleavage by endotoxin-associated proteases .

- Blood Coagulation Studies : Research involving the horseshoe crab clotting enzyme highlighted the compound's role in elucidating coagulation pathways. The enzymatic activity was measured by tracking the hydrolysis of this compound, providing insights into clotting mechanisms .

Q & A

Q. Table 1: Comparison of Characterization Techniques

| Technique | Application | Limitations | Key Parameters to Report |

|---|---|---|---|

| Reverse-Phase HPLC | Purity assessment | Column batch variability | Gradient, retention time, % purity |

| ESI-MS | Molecular weight confirmation | Adduct formation | m/z, isotopic pattern |

| H-NMR | Structural validation in DMSO | Solvent peaks overlap | Chemical shifts, integration |

| CD Spectroscopy | Secondary structure in solution | Low sensitivity for short peptides | Wavelength range, molar ellipticity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.